molecular formula C13H15N3OS B2576218 4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 328556-78-1

4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2576218
CAS No.: 328556-78-1
M. Wt: 261.34
InChI Key: TXNWUQMHKIYXJK-UHFFFAOYSA-N
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Description

4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable isothiocyanate, followed by alkylation and subsequent functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(prop-2-en-1-yl)phenol: Known for its aromatic properties and used in flavoring and fragrance industries.

    4-phenyl-1,3-thiazol-2-amine: Another heterocyclic compound with potential biological activities.

Uniqueness

4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its triazole ring and thiol group make it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2-methylprop-2-enyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10(2)8-16-12(14-15-13(16)18)9-17-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNWUQMHKIYXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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